molecular formula C8H7N3O2 B107743 4-Phenylurazole CAS No. 15988-11-1

4-Phenylurazole

Cat. No.: B107743
CAS No.: 15988-11-1
M. Wt: 177.16 g/mol
InChI Key: GOSUFRDROXZXLN-UHFFFAOYSA-N
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Description

4-Phenylurazole, also known as 4-phenyl-1,2,4-triazolidine-3,5-dione, is an organic compound with the molecular formula C8H7N3O2. It is a derivative of urazole and features a phenyl group attached to the urazole ring. This compound is known for its applications in various chemical reactions and its role as a precursor to other significant chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylurazole typically involves a multi-step synthetic process:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Phenylurazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitrogen dioxide and dinitrogen tetroxide.

    Acetylation: Acetyl chloride in N,N-dimethylacetamide.

    Polymerization: Phosgene, terephthaloyl chloride, and epichlorohydrin.

Major Products:

    Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione.

    Acetylation: Acetylated derivatives.

    Polymerization: Insoluble polymer.

Properties

IUPAC Name

4-phenyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSUFRDROXZXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065988
Record name 1,2,4-Triazolidine-3,5-dione, 4-phenyl-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818223
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15988-11-1
Record name 4-Phenyl-1,2,4-triazolidine-3,5-dione
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Record name 4-Phenylurazole
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Record name 4-Phenylurazole
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Record name 1,2,4-Triazolidine-3,5-dione, 4-phenyl-
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Record name 1,2,4-Triazolidine-3,5-dione, 4-phenyl-
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Record name 4-phenyl-1,2,4-triazolidine-3,5-dione
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Record name 4-PHENYLURAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Phenylurazole?

A1: this compound has the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol.

Q2: What are the common spectroscopic techniques used to characterize this compound?

A2: this compound is commonly characterized using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. Elemental analysis and mass spectrometry are also employed for structural confirmation. []

Q3: Can you describe a reliable method for synthesizing this compound on a large scale?

A3: A multi-kilogram preparation of this compound involves a five-step synthesis starting from ethyl carbazate. [] This method offers a reliable route for large-scale production.

Q4: What is the significance of acetylation of this compound?

A4: Acetylation of both N-H bonds in this compound serves as a model reaction for understanding its reactivity in polymerization processes. This reaction, typically performed using acetyl chloride in N,N-dimethylacetamide, proceeds with quantitative yield. [, ]

Q5: How does this compound react with diisocyanates?

A5: this compound undergoes step-growth polymerization reactions with various diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate. [, ] This reaction forms polyureas with varying inherent viscosities depending on the diisocyanate and reaction conditions.

Q6: What are the advantages of using ionic liquids as reaction media for polymerization reactions involving this compound?

A6: Ionic liquids like tetrabutylammonium bromide (TBAB) offer several advantages as green reaction media for synthesizing polyureas from this compound and diisocyanates. These include higher yields, improved inherent viscosities, and the elimination of volatile organic solvents. []

Q7: Can you describe the use of this compound in the synthesis of alloxazine 5-oxides?

A7: this compound, upon oxidation, generates 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). When reacted with 6-anilinouracils in the presence of nitric acid, PTAD facilitates the formation of alloxazine 5-oxides through a process involving nitrosative cyclization and dehydrogenation. [, ]

Q8: What is the role of this compound in synthesizing triazolo[1,2-a]indazole-triones?

A8: this compound serves as a key reagent in the multi-component synthesis of triazolo[1,2-a]indazole-triones. These reactions often employ catalysts like ionic liquids or silica-coated zinc oxide nanoparticles to enhance efficiency and yields. [, ]

Q9: How does this compound contribute to the synthesis of spiro-triazolo[1,2-a]indazole-tetraone derivatives?

A9: Similar to its role in triazolo[1,2-a]indazole-trione synthesis, this compound acts as a reactant in the three-component condensation reaction leading to spiro-triazolo[1,2-a]indazole-tetraone derivatives. These reactions are often catalyzed by heterogeneous solid acid catalysts like silica-supported tungstic acid under solvent-free conditions. []

Q10: What is the significance of the electro-oxidation of this compound?

A10: The electro-oxidation of this compound generates the unstable intermediate 4-phenyl-1,2,4-triazoline-3,5-dione (TAD). Despite its instability, TAD exhibits electrocatalytic activity in the oxidation of homocysteine. [] This property highlights its potential in electrochemical applications.

Q11: How does the substituent on the urazole ring influence the catalytic activity of TADs?

A11: The presence of electron-withdrawing or electron-donating groups on the urazole ring influences both the oxidative potential of urazoles and the ring-opening kinetics of the corresponding TADs, ultimately affecting the turnover frequency (TOF) in catalytic reactions. []

Q12: Have there been any computational studies on this compound and its derivatives?

A12: Yes, computational studies have been conducted on this compound and its derivatives. For instance, force field calculations have been used to determine the dipole moment of dimeric complexes formed by this compound units, providing insights into their structure and properties. []

Q13: Are there any green chemistry approaches to polymer synthesis using this compound?

A13: Yes, several green chemistry approaches have been explored for polyurea synthesis using this compound. These include using ionic liquids as green solvents, [] solid-state polymerization under microwave irradiation, [] and solvent-free polycondensation reactions. [] These methods minimize waste and reliance on hazardous solvents.

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